molecular formula C11H12N2O B3100416 4-(Pyridin-4-yl)oxane-4-carbonitrile CAS No. 1369033-34-0

4-(Pyridin-4-yl)oxane-4-carbonitrile

Cat. No. B3100416
CAS RN: 1369033-34-0
M. Wt: 188.23
InChI Key: DKZGCZXGMCNGIX-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-yl)oxane-4-carbonitrile” is a chemical compound with the molecular formula C11H12N2O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-yl)oxane-4-carbonitrile” can be represented by the InChI code: 1S/C11H12N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-8H2 . This indicates that the molecule consists of a pyridine ring attached to an oxane ring, with a carbonitrile group attached to the oxane ring.


Physical And Chemical Properties Analysis

“4-(Pyridin-4-yl)oxane-4-carbonitrile” is a powder at room temperature . It has a molecular weight of 188.23 . The melting point is between 62-65 degrees Celsius .

Scientific Research Applications

Chemical Properties and Availability

“4-(Pyridin-4-yl)oxane-4-carbonitrile” is a compound with a molecular weight of 188.23 . It is typically stored at room temperature and comes in a powder form . This compound is available from suppliers such as KISHIDA CHEMICAL Co., Ltd .

Synthesis Methods

The synthesis of “4-(Pyridin-4-yl)oxane-4-carbonitrile” and its derivatives can be achieved through various methods. For instance, one approach involves the multicomponent reaction of aldehydes or isatin with malononitrile and β-ketoesters .

Biological Activity

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include “4-(pyridin-4-yl)tetrahydro-2H-pyran-4-carbonitrile”, are important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery .

Pharmacological Properties

These compounds have been found to have a wide range of pharmacological properties . For instance, they have been used in the development of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase .

Antitumor Potential

ATM inhibitors, which include “4-(pyridin-4-yl)tetrahydro-2H-pyran-4-carbonitrile”, have demonstrated the antitumor potential of ATM inhibition when combined with DNA double-strand break-inducing agents in mouse xenograft models .

Protein Kinase Inhibitory Potency

After preparing “(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone”, derivatives were synthesized and evaluated toward a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-pyridin-4-yloxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZGCZXGMCNGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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